molecular formula C23H22ClN3O3 B11224745 N-(3-chloro-2-methylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

N-(3-chloro-2-methylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

Cat. No.: B11224745
M. Wt: 423.9 g/mol
InChI Key: OWSCVYCDKAZLIM-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-[2-oxo-4-(pyrrolidine-1-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a quinoline core, a pyrrolidine ring, and various functional groups such as a chloro and methyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-[2-oxo-4-(pyrrolidine-1-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a cyclization reaction involving appropriate precursors.

    Functional Group Modifications: Chlorination and methylation of the phenyl ring can be achieved using reagents like thionyl chloride and methyl iodide, respectively.

    Final Coupling: The final step involves coupling the quinoline derivative with the pyrrolidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the pyrrolidine ring.

    Reduction: Reduction reactions could target the carbonyl groups within the molecule.

    Substitution: The chloro group on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

N-(3-Chloro-2-methylphenyl)-2-[2-oxo-4-(pyrrolidine-1-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include specific proteins or receptors, and pathways involved might be related to signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-2-[2-oxo-1,2-dihydroquinolin-1-yl]acetamide: Lacks the pyrrolidine ring.

    N-(3-Chloro-2-methylphenyl)-2-[2-oxo-4-(morpholine-1-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

The presence of the pyrrolidine ring and the specific substitution pattern on the phenyl ring make N-(3-chloro-2-methylphenyl)-2-[2-oxo-4-(pyrrolidine-1-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide unique. These structural features could influence its reactivity and interactions with biological targets, potentially leading to distinct pharmacological properties.

Properties

Molecular Formula

C23H22ClN3O3

Molecular Weight

423.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[2-oxo-4-(pyrrolidine-1-carbonyl)quinolin-1-yl]acetamide

InChI

InChI=1S/C23H22ClN3O3/c1-15-18(24)8-6-9-19(15)25-21(28)14-27-20-10-3-2-7-16(20)17(13-22(27)29)23(30)26-11-4-5-12-26/h2-3,6-10,13H,4-5,11-12,14H2,1H3,(H,25,28)

InChI Key

OWSCVYCDKAZLIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCCC4

Origin of Product

United States

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